molecular formula C9H18N2O3 B8449543 tert-Butyl (R)-3-(aminooxy)pyrrolidine-1-carboxylate

tert-Butyl (R)-3-(aminooxy)pyrrolidine-1-carboxylate

Cat. No.: B8449543
M. Wt: 202.25 g/mol
InChI Key: TXBMUODKIHDYCT-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl (R)-3-(aminooxy)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C9H18N2O3 and its molecular weight is 202.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H18N2O3

Molecular Weight

202.25 g/mol

IUPAC Name

tert-butyl (3R)-3-aminooxypyrrolidine-1-carboxylate

InChI

InChI=1S/C9H18N2O3/c1-9(2,3)13-8(12)11-5-4-7(6-11)14-10/h7H,4-6,10H2,1-3H3/t7-/m1/s1

InChI Key

TXBMUODKIHDYCT-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)ON

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)ON

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ice-cold solution of tert-butyl 3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]pyrrolidine-1-carboxylate (0.96 g, 2.8 mmol) in CH2Cl2 (16 mL) and MeOH (4 mL) was added methylhydrazine (0.70 mL, 13 mmol) dropwise. The stirred reaction mixture was allowed to slowly warm to ambient temperature. After 2 h, the reaction mixture was concentrated under reduced pressure. To the residue was added CH2Cl2 (20 mL) and with the aid of sonication a solid formed and was collected by vacuum filtration. The filtrate was concentrated and purified by column chromatography (silica gel, 75:25 hexanes/EtOAc to 25:75 hexanes/EtOAc) to afford tert-butyl 3-(aminooxy)pyrrolidine-1-carboxylate (440 mg, 76%): 1H NMR (500 MHz, CDCl3) δ 1.46 (9H, s), 1.82-1.98 (1H, m), 2.04-2.10 (1H, m), 3.31-3.65 (4H, m), 4.24-4.27 (1H, m), 5.37.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl 3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]pyrrolidine-1-carboxylate
Quantity
0.96 g
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

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